1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone
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Overview
Description
1,5-dioxa-9-azaspiro[55]undecan-9-yl(9H-xanthen-9-yl)methanone is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone typically involves multiple steps. One common synthetic route includes the use of olefin metathesis reactions facilitated by a Grubbs catalyst. This method, although effective, can be complex and costly.
Chemical Reactions Analysis
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, making it a promising candidate for antituberculosis drugs.
Material Science: Its unique spirocyclic structure lends itself to applications in the development of new materials with specific mechanical and chemical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This interaction inhibits the protein’s function, disrupting essential biological processes within the bacteria and leading to its death . The compound’s spirocyclic structure is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone can be compared with other spirocyclic compounds, such as:
1-oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the xanthene moiety, which may affect its biological activity and applications.
4-piperidone propylene ketal:
The uniqueness of this compound lies in its specific combination of the spirocyclic scaffold and the xanthene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(23-12-10-22(11-13-23)25-14-5-15-26-22)20-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)20/h1-4,6-9,20H,5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZNBKTXDZWHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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